(S)-N-(1-(4-Cyanophenyl)ethyl)-2,2,2-trifluoroacetamide
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Overview
Description
(S)-N-(1-(4-Cyanophenyl)ethyl)-2,2,2-trifluoroacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group, an ethyl group, and a trifluoroacetamide moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-Cyanophenyl)ethyl)-2,2,2-trifluoroacetamide typically involves the reaction of (S)-1-(4-Cyanophenyl)ethanol with trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(S)-1-(4-Cyanophenyl)ethanol+Trifluoroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(4-Cyanophenyl)ethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-N-(1-(4-Cyanophenyl)ethyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(1-(4-Cyanophenyl)ethyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Cyanophenyl)ethanol
- (S)-(-)-1-(4-Cyanophenyl)ethylamine
- (S)-1-(4-Cyanophenyl)ethylamine hydrochloride
Uniqueness
(S)-N-(1-(4-Cyanophenyl)ethyl)-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H9F3N2O |
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Molecular Weight |
242.20 g/mol |
IUPAC Name |
N-[(1S)-1-(4-cyanophenyl)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H9F3N2O/c1-7(16-10(17)11(12,13)14)9-4-2-8(6-15)3-5-9/h2-5,7H,1H3,(H,16,17)/t7-/m0/s1 |
InChI Key |
LCGWKCPWILBCBA-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C#N)NC(=O)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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